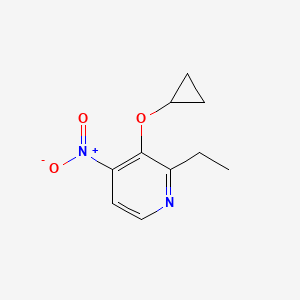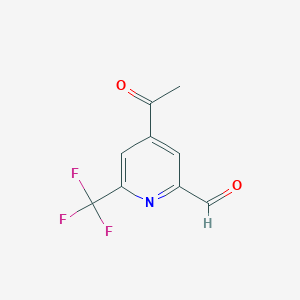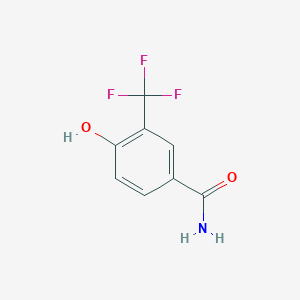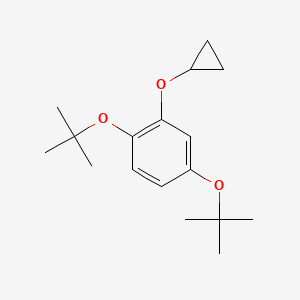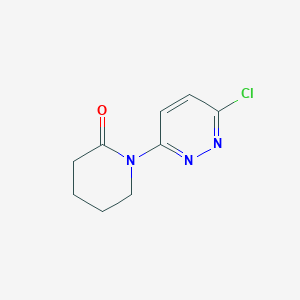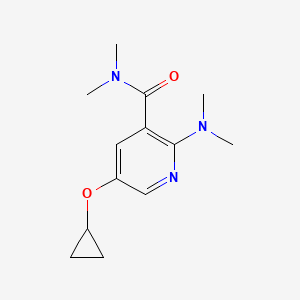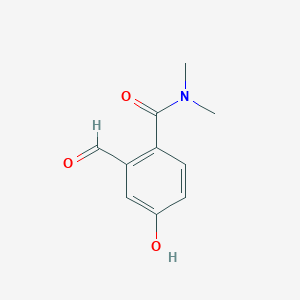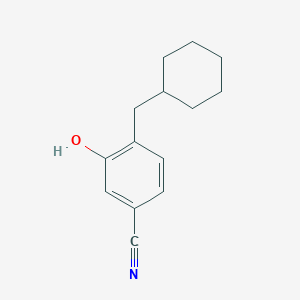
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group and a nitrile group, along with a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and cyclohexylmethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 3-hydroxybenzonitrile reacts with cyclohexylmethyl bromide to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexylmethyl)-3-oxobenzonitrile.
Reduction: Formation of 4-(Cyclohexylmethyl)-3-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-aminobenzonitrile: Similar structure but with an amino group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-chlorobenzonitrile: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential applications. The cyclohexylmethyl group adds to its steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2 |
InChI Key |
LGTADFARLVJYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


